2-{[5-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}-N-(3-PHENYL-1,2,4-THIADIAZOL-5-YL)ACETAMIDE
説明
特性
IUPAC Name |
2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6OS3/c1-13-7-9-14(10-8-13)16-11-29-20-24-25-21(27(16)20)30-12-17(28)22-19-23-18(26-31-19)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,22,23,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTRZFHLLJAWSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)NC4=NC(=NS4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}-N-(3-PHENYL-1,2,4-THIADIAZOL-5-YL)ACETAMIDE typically involves multi-step organic reactions. The starting materials might include 3-phenyl-1,2,4-thiadiazole and 5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazole, which are then linked through a series of reactions involving thioacetamide intermediates. Common reagents and conditions might include:
Reagents: Thionyl chloride, sodium hydride, and various organic solvents.
Conditions: Reflux, inert atmosphere (e.g., nitrogen or argon), and controlled temperatures.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might involve:
Catalysts: Use of catalysts to increase reaction efficiency.
Purification: Techniques such as crystallization, distillation, or chromatography.
化学反応の分析
Types of Reactions
2-{[5-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}-N-(3-PHENYL-1,2,4-THIADIAZOL-5-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the thiadiazole or triazole rings.
Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Potential as a bioactive compound in drug discovery.
Medicine: Investigation of its pharmacological properties.
Industry: Use in the synthesis of advanced materials or as a catalyst.
作用機序
The mechanism of action for 2-{[5-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}-N-(3-PHENYL-1,2,4-THIADIAZOL-5-YL)ACETAMIDE would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate signaling pathways.
類似化合物との比較
Key Observations:
- Linker Flexibility : Acetamide (target) vs. propanamide () affects conformational flexibility and hydrogen-bonding capacity, influencing target engagement .
- Aromatic Systems : Benzothiazole () and chlorobenzo[b]thiophene () increase planarity and aromatic surface area, favoring interactions with hydrophobic pockets or DNA .
Bioactivity Profile Correlation
Evidence from bioactivity clustering () suggests that compounds with structural similarities to the target molecule—such as triazolothiadiazole cores—exhibit overlapping modes of action. For example:
- Antimicrobial Activity : Thiadiazole and triazole moieties are associated with inhibition of bacterial enzymes (e.g., dihydrofolate reductase) .
- Anti-inflammatory Effects : Aryl substituents (e.g., 4-methylphenyl) may modulate cyclooxygenase (COX) inhibition, as seen in related triazoles .
- Cytotoxicity : The sulfanyl bridge in the target compound could facilitate thiol-mediated uptake in cancer cells, akin to mercapto-substituted analogues ().
Physicochemical Properties
The target compound’s balance of lipophilicity (LogP ~3.5) and hydrogen-bonding capacity (7 acceptors) suggests favorable bioavailability compared to more lipophilic analogues like and .
生物活性
The compound 2-{[5-(4-Methylphenyl)-[1,2,4]Triazolo[3,4-b][1,3]Thiazol-3-yl]Sulfanyl}-N-(3-Phenyl-1,2,4-Thiadiazol-5-yl)Acetamide is a complex organic molecule characterized by multiple heterocyclic rings. Such compounds are of significant interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure
The IUPAC name for this compound reflects its intricate structure:
\text{2 5 4 Methylphenyl 1 2 4 Triazolo 3 4 b 1 3 Thiazol 3 yl Sulfanyl}-N-(3-Phenyl-1,2,4-Thiadiazol-5-yl)Acetamide}
Biological Activity Overview
Research indicates that compounds similar to 2-{[5-(4-Methylphenyl)-[1,2,4]Triazolo[3,4-b][1,3]Thiazol-3-yl]Sulfanyl}-N-(3-Phenyl-1,2,4-Thiadiazol-5-yl)Acetamide exhibit various biological activities:
1. Antitumor Activity
Several studies have demonstrated that thiazole and thiadiazole derivatives possess significant anticancer properties. For instance:
- Thiazole derivatives have shown cytotoxic effects against various cancer cell lines. A study reported IC50 values for certain thiazole compounds as low as 1.61\mu g/mL against specific tumor cells .
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| Compound 9 | 1.61 ± 1.92 | Jurkat |
| Compound 10 | 1.98 ± 1.22 | A-431 |
2. Anticonvulsant Activity
Research has identified that certain thiazole-integrated compounds exhibit anticonvulsant properties. A notable example includes a compound that effectively eliminated the tonic extensor phase in animal models .
3. Enzyme Inhibition
The mechanism of action for this compound likely involves the inhibition or modulation of specific enzymes or receptors:
- Compounds with similar structures have been shown to inhibit butyrylcholinesterase (BChE), a target for Alzheimer's disease treatment .
Structure-Activity Relationship (SAR)
The biological activity of heterocyclic compounds is often influenced by their structural features:
- Electron-donating groups , such as methyl substitutions on phenyl rings, enhance activity.
- The presence of thiazole and thiadiazole rings is crucial for the cytotoxicity observed in various studies .
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
Case Study 1: Anticancer Efficacy
A recent study synthesized various thiazole derivatives and tested them against cancer cell lines. The results indicated that specific modifications to the thiazole ring significantly increased anticancer activity.
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of thiazole derivatives in models of neurodegenerative diseases. Compounds similar to the target molecule showed promising results in improving cognitive function through enzyme modulation .
Q & A
Q. Q1: What are the optimal synthetic pathways for achieving high yields of this compound?
Methodological Answer: The synthesis typically involves multi-step reactions:
Core Triazole Formation : React 4-amino-1,2,4-triazole derivatives with substituted benzaldehyde in ethanol under acidic conditions (e.g., glacial acetic acid) and reflux for 4–6 hours .
Thiolation and Acetamide Coupling : Introduce sulfanyl groups via reaction with CS₂ in alkaline ethanol (KOH as catalyst, 68–73% yield) .
Final Functionalization : Couple the sulfanyl intermediate with N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide using phosphorus oxychloride (POCl₃) as a dehydrating agent, achieving ~70% yield .
Key Optimization Factors : Use anhydrous solvents (THF, dioxane), controlled temperature (20–25°C for thiolation; 80°C for coupling), and stoichiometric excess of electrophilic reagents (e.g., chloroacetyl chloride) .
Q. Q2: How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Combine spectral and chromatographic analyses:
- ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., 4-methylphenyl at δ 2.35 ppm; triazole protons at δ 8.1–8.5 ppm) .
- IR Spectroscopy : Identify S–H (2550–2600 cm⁻¹) and C=O (1680–1700 cm⁻¹) stretches .
- HPLC-PDA : Assess purity (>95% by reverse-phase C18 columns, acetonitrile/water mobile phase) .
Data Cross-Validation : Compare spectral data with structurally analogous compounds (e.g., KA25, KA26 derivatives) to resolve ambiguities .
Q. Q3: What initial assays are recommended to screen for biological activity?
Methodological Answer:
Antimicrobial Screening :
- Agar Diffusion : Test against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) at 100 µg/mL .
- MIC Determination : Use microdilution assays in Mueller-Hinton broth (24–48 hours incubation) .
Enzyme Inhibition : Target 14α-demethylase (CYP51) via molecular docking (PDB: 3LD6) to predict antifungal potential .
Cytotoxicity : MTT assay on human fibroblast lines (e.g., NIH/3T3) to establish safety thresholds .
Advanced Research Questions
Q. Q4: How can researchers resolve contradictions in bioactivity data across structural analogs?
Methodological Answer:
Structure-Activity Relationship (SAR) Analysis :
- Compare substituent effects (e.g., 4-methylphenyl vs. 4-chlorophenyl on triazole-thiadiazole hybrids) using multivariate regression .
- Quantify electronic effects via Hammett constants (σ) for substituents on aromatic rings .
In Silico Modeling : Perform 3D-QSAR using CoMFA/CoMSIA to map steric/electrostatic contributions to activity .
Experimental Replication : Standardize assay conditions (e.g., pH, inoculum size) to minimize variability .
Q. Q5: What advanced strategies improve target specificity in molecular docking studies?
Methodological Answer:
Dynamic Docking : Use GROMACS for flexible receptor simulations (e.g., 14α-demethylase backbone adjustments) .
Binding Free Energy Calculations : Apply MM-PBSA/GBSA to refine affinity predictions for triazole-thiadiazole interactions .
Pharmacophore Filtering : Define essential features (e.g., hydrogen-bond acceptors at triazole N2/N4) to exclude non-specific binders .
Q. Q6: How can AI/ML optimize reaction conditions for novel derivatives?
Methodological Answer:
Reaction Path Prediction : Use ICReDD’s quantum-chemical workflows to simulate intermediates and transition states .
Condition Optimization : Train neural networks on datasets (e.g., solvent polarity, catalyst loading) to predict optimal yields .
Feedback Loops : Integrate robotic synthesis platforms (e.g., Chemspeed) with real-time HPLC data to iteratively refine protocols .
Q. Q7: What methodologies address stability challenges in aqueous formulations?
Methodological Answer:
Degradation Studies :
- Forced Degradation : Expose to pH 1–13 buffers (37°C, 72 hours) and analyze by UPLC-MS to identify hydrolytic byproducts .
Stabilization Strategies :
- Lyophilization : Formulate with trehalose/mannitol (1:1 w/w) to enhance shelf life .
- Nanocarriers : Encapsulate in PEG-PLGA nanoparticles (80–120 nm) for controlled release .
Q. Q8: How to statistically validate discrepancies in replicate experiments?
Methodological Answer:
ANOVA/Tukey’s HSD : Compare mean bioactivity values across ≥3 replicates (p < 0.05 significance) .
Principal Component Analysis (PCA) : Reduce spectral/assay data dimensionality to identify outlier batches .
Error Propagation Models : Quantify uncertainty in synthetic yields using Monte Carlo simulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
